2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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Overview
Description
“2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . It is functionally related to acetic acid . It is a white solid .
Molecular Structure Analysis
The molecular weight of a similar compound, “2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid”, is 210.22 . The InChI code is1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)
. Physical and Chemical Properties Analysis
The physical form of a similar compound, “2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid”, is a powder . It is stored at room temperature .Scientific Research Applications
Superoxide Scavenging and Anti-inflammatory Potential
A study synthesized series including 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, testing them for superoxide scavenging activity and anti-inflammatory properties. The hydroxy-substituted compounds showed effective in vitro superoxide scavenging but did not exhibit significant in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Bioactive Potential Exploration
Another research focused on synthesizing derivatives of 1,2,4-triazole containing the thiophene core, aiming to explore their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. This study also looked into their utility as intermediates for further chemical synthesis, confirming their structures through various analytical methods and evaluating their acute toxicity, indicating low to practically non-toxic profiles for the synthesized compounds (Salionov, 2015).
Chemical Synthesis and Rearrangements
Research into the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to novel compounds, showcasing the chemical versatility and potential for creating diverse molecular structures using similar thiophene-based components (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Biocatalysis for Synthesis of Antioxidants
A study demonstrated the use of p-hydroxyphenylacetate 3-hydroxylase for synthesizing trihydroxyphenolic acids, highlighting the enzyme's potential in biocatalytic processes for producing compounds with significant antioxidant properties, possibly relevant for medicinal applications (Dhammaraj et al., 2015).
Safety and Hazards
Future Directions
Thiophene-based analogs have attracted attention as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene-3-acetic acid, for example, has attracted attention as a precursor to functionalized derivatives of polythiophene .
Mechanism of Action
Target of Action
Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Biochemical Pathways
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(5-thiophen-3-yltetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-6(13)3-11-9-7(8-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVXKVUYGSNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869472-68-4 |
Source
|
Record name | 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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